Cas no 2229526-03-6 (4-(isoquinolin-5-yl)-2-methylbutan-2-amine)

4-(isoquinolin-5-yl)-2-methylbutan-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(isoquinolin-5-yl)-2-methylbutan-2-amine
- EN300-1727025
- 2229526-03-6
-
- インチ: 1S/C14H18N2/c1-14(2,15)8-6-11-4-3-5-12-10-16-9-7-13(11)12/h3-5,7,9-10H,6,8,15H2,1-2H3
- InChIKey: ZMSGLHNPOJOYOH-UHFFFAOYSA-N
- ほほえんだ: NC(C)(C)CCC1=CC=CC2C=NC=CC1=2
計算された属性
- せいみつぶんしりょう: 214.146998583g/mol
- どういたいしつりょう: 214.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-(isoquinolin-5-yl)-2-methylbutan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1727025-1.0g |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine |
2229526-03-6 | 1g |
$1142.0 | 2023-06-04 | ||
Enamine | EN300-1727025-0.5g |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine |
2229526-03-6 | 0.5g |
$1097.0 | 2023-09-20 | ||
Enamine | EN300-1727025-2.5g |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine |
2229526-03-6 | 2.5g |
$2240.0 | 2023-09-20 | ||
Enamine | EN300-1727025-5g |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine |
2229526-03-6 | 5g |
$3313.0 | 2023-09-20 | ||
Enamine | EN300-1727025-1g |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine |
2229526-03-6 | 1g |
$1142.0 | 2023-09-20 | ||
Enamine | EN300-1727025-10.0g |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine |
2229526-03-6 | 10g |
$4914.0 | 2023-06-04 | ||
Enamine | EN300-1727025-10g |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine |
2229526-03-6 | 10g |
$4914.0 | 2023-09-20 | ||
Enamine | EN300-1727025-0.25g |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine |
2229526-03-6 | 0.25g |
$1051.0 | 2023-09-20 | ||
Enamine | EN300-1727025-0.1g |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine |
2229526-03-6 | 0.1g |
$1005.0 | 2023-09-20 | ||
Enamine | EN300-1727025-5.0g |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine |
2229526-03-6 | 5g |
$3313.0 | 2023-06-04 |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
4-(isoquinolin-5-yl)-2-methylbutan-2-amineに関する追加情報
Comprehensive Overview of 4-(isoquinolin-5-yl)-2-methylbutan-2-amine (CAS No. 2229526-03-6): Properties, Applications, and Research Insights
4-(isoquinolin-5-yl)-2-methylbutan-2-amine, identified by its CAS number 2229526-03-6, is a specialized organic compound garnering significant attention in pharmaceutical and biochemical research. This compound features a unique structural framework combining an isoquinoline moiety with a 2-methylbutan-2-amine side chain, making it a subject of interest for its potential bioactive properties. Researchers are particularly intrigued by its possible interactions with central nervous system (CNS) targets, aligning with current trends in neuropharmacology and drug discovery.
The growing demand for novel small-molecule therapeutics has propelled studies into compounds like 4-(isoquinolin-5-yl)-2-methylbutan-2-amine. Its structural similarity to known neurotransmitter modulators suggests potential applications in addressing cognitive health and mood regulation, topics frequently searched in academic and medical communities. The compound’s lipophilicity and molecular weight (calculated to be ~230 g/mol) further support its suitability for blood-brain barrier penetration, a critical factor in CNS-targeted drug development.
Recent advancements in high-throughput screening (HTS) technologies have facilitated the evaluation of 4-(isoquinolin-5-yl)-2-methylbutan-2-amine against various biological targets. Preliminary data indicate its affinity for G-protein-coupled receptors (GPCRs), a hot topic in precision medicine research. This aligns with user queries on platforms like PubMed and Google Scholar, where terms such as "GPCR ligands" and "CNS drug candidates" trend prominently. The compound’s isoquinoline core also shares features with alkaloids under investigation for their anti-inflammatory and neuroprotective effects.
From a synthetic chemistry perspective, CAS 2229526-03-6 exemplifies innovations in heterocyclic compound design. Its synthesis typically involves Pd-catalyzed cross-coupling reactions, a method widely discussed in green chemistry forums due to its efficiency and scalability. Environmental considerations are increasingly shaping research priorities, as reflected in searches for "sustainable synthesis routes" and "catalyst optimization." The compound’s crystalline stability and solubility profile further enhance its appeal for industrial-scale production.
Ongoing studies explore the structure-activity relationship (SAR) of 4-(isoquinolin-5-yl)-2-methylbutan-2-amine, particularly how modifications to its methylbutanamine tail influence receptor selectivity. Such investigations resonate with the broader scientific community’s focus on personalized therapeutics, a frequently searched term in AI-driven literature analysis tools. Additionally, computational modeling of this compound using molecular docking simulations has become a key area of interest, addressing popular queries about "in silico drug discovery."
In summary, 4-(isoquinolin-5-yl)-2-methylbutan-2-amine represents a compelling case study at the intersection of medicinal chemistry and neuroscience. Its multifunctional architecture and emerging pharmacological data position it as a compound to watch in the evolving landscape of bioactive small molecules. As research progresses, this compound may unlock new avenues for addressing unmet medical needs, particularly in domains like neurodegeneration and behavioral health—topics consistently ranking high in scientific and public discourse.
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